molecular formula C4H7ClN2O B12646101 3-Amino-2-chlorobutenamide CAS No. 75292-29-4

3-Amino-2-chlorobutenamide

Cat. No.: B12646101
CAS No.: 75292-29-4
M. Wt: 134.56 g/mol
InChI Key: CHOHOEHYARPUIR-NSCUHMNNSA-N
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Description

3-Amino-2-chlorobutenamide is a heterocyclic organic compound with the molecular formula C₄H₇ClN₂O and a molecular weight of 134.564 g/mol It is known for its unique structure, which includes an amino group, a chlorine atom, and an amide group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chlorobutenamide can be achieved through several methods. One common approach involves the reaction of 3-amino-2-chlorobutenoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or electrosynthesis. These methods offer advantages in terms of yield, purity, and environmental impact. For example, electrosynthesis can be used to generate the compound in a more sustainable manner by minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chlorobutenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-2-chlorobutenamide involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity. For instance, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-chlorobutenoic acid
  • 3-Amino-2-chlorobutanal
  • 3-Amino-2-chlorobutanol

Uniqueness

3-Amino-2-chlorobutenamide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for a wide range of applications .

Properties

CAS No.

75292-29-4

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

IUPAC Name

(E)-3-amino-2-chlorobut-2-enamide

InChI

InChI=1S/C4H7ClN2O/c1-2(6)3(5)4(7)8/h6H2,1H3,(H2,7,8)/b3-2+

InChI Key

CHOHOEHYARPUIR-NSCUHMNNSA-N

Isomeric SMILES

C/C(=C(/C(=O)N)\Cl)/N

Canonical SMILES

CC(=C(C(=O)N)Cl)N

Origin of Product

United States

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